tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O2 . It is a solid substance that is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indazole with 1-(tert-butoxycarbonyl)piperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to acid-catalyzed hydrolysis to remove the Boc protecting group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety in the compound is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, making the compound a subject of interest in pharmacological research .
Comparison with Similar Compounds
- tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is unique due to its specific indazole and piperidine moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOLPXSAAZXUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678042 | |
Record name | tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-69-1 | |
Record name | tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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